molecular formula C18H29NO6 B8104207 Amino-PEG4-benzyl ester

Amino-PEG4-benzyl ester

Cat. No.: B8104207
M. Wt: 355.4 g/mol
InChI Key: MNJPPZOECOMFQW-UHFFFAOYSA-N
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Description

Amino-PEG4-benzyl ester is a compound that combines an amino group, a polyethylene glycol (PEG) chain, and a benzyl ester functionality. This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The presence of the PEG chain imparts water solubility and flexibility, while the benzyl ester group provides a reactive site for further chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG4-benzyl ester typically involves the reaction of a PEG4 chain with an amino group and a benzyl ester. One common method is the Fischer–Speier esterification, where an amino acid reacts with benzyl alcohol in the presence of an acid catalyst . This reaction is often carried out in a refluxing water-azeotroping solvent to remove water and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of green solvents and catalysts is becoming more common to reduce environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG4-benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Amino-PEG4-benzyl ester involves its ability to form stable amide bonds with primary amines through nucleophilic substitution reactions. The PEG chain provides flexibility and solubility, while the benzyl ester group offers a reactive site for further modifications. This combination allows for the efficient conjugation of the compound to various biomolecules, enhancing their properties and functionality .

Comparison with Similar Compounds

Amino-PEG4-benzyl ester can be compared with other PEGylated compounds and benzyl esters:

This compound is unique due to its combination of an amino group, PEG chain, and benzyl ester functionality, providing versatility in various applications .

Properties

IUPAC Name

benzyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO6/c19-7-9-22-11-13-24-15-14-23-12-10-21-8-6-18(20)25-16-17-4-2-1-3-5-17/h1-5H,6-16,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJPPZOECOMFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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